1-Oleoyl-2-acetylglycerol

Platelet Signal Transduction Calcium Mobilization PKC Pharmacology

1-Oleoyl-2-acetylglycerol (OAG; CAS 86390-77-4) is a synthetic, cell-permeable diacylglycerol (DAG) analog that functions as an activator of calcium-dependent protein kinase C (PKC). It serves as a membrane-permeable substitute for endogenous DAG, which is the physiological second messenger that activates PKC.

Molecular Formula C23H42O5
Molecular Weight 398.6 g/mol
CAS No. 86390-77-4
Cat. No. B013814
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Oleoyl-2-acetylglycerol
CAS86390-77-4
Synonyms1-O-octadecenoyl-2-O-acetylglycerol
1-oleoyl-2-acetyl-glycerol
1-oleoyl-2-acetyl-sn-glycerol
1-oleoyl-2-acetylglycerol
1-oleyl-2-acetylglycerol
oleoylacetylglycerol
oleyl acetyl glycerol
Molecular FormulaC23H42O5
Molecular Weight398.6 g/mol
Structural Identifiers
SMILESCCCCCCCCC=CCCCCCCCC(=O)OCC(CO)OC(=O)C
InChIInChI=1S/C23H42O5/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-23(26)27-20-22(19-24)28-21(2)25/h10-11,22,24H,3-9,12-20H2,1-2H3/b11-10-/t22-/m0/s1
InChIKeyPWTCCMJTPHCGMS-YRBAHSOBSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceAssay:≥90%A solution in acetonitrile

1-Oleoyl-2-acetylglycerol (CAS 86390-77-4): A Cell-Permeable Diacylglycerol Analog for PKC Activation Studies


1-Oleoyl-2-acetylglycerol (OAG; CAS 86390-77-4) is a synthetic, cell-permeable diacylglycerol (DAG) analog that functions as an activator of calcium-dependent protein kinase C (PKC) [1]. It serves as a membrane-permeable substitute for endogenous DAG, which is the physiological second messenger that activates PKC . OAG is widely utilized as a research tool to dissect DAG-mediated signaling pathways, particularly in the contexts of platelet activation, neuronal calcium channel regulation, and TRPC channel modulation .

Workflow Cell-permeable DAG analog for PKC activation studies
Selection Distinct functional profile vs. phorbol esters (PMA/TPA) and short-chain DAGs
Context Supports PKC-dependent and PKC-independent signaling research

Why 1-Oleoyl-2-acetylglycerol Cannot Be Interchanged with Other Diacylglycerol Analogs or Phorbol Esters


Although 1-oleoyl-2-acetylglycerol (OAG) is broadly categorized as a diacylglycerol (DAG) analog and a protein kinase C (PKC) activator, it exhibits a distinct pharmacological profile that diverges markedly from both structurally related DAGs (e.g., 1,2-dioctanoylglycerol [DiC8]) and potent phorbol esters (e.g., PMA/TPA) . The combination of an unsaturated long-chain fatty acid (oleoyl) at the sn-1 position and a short acetyl group at the sn-2 position confers unique biophysical and metabolic properties, including differential membrane partitioning, susceptibility to hydrolysis by DAG lipases, and the generation of bioactive metabolites (e.g., free oleate) that can exert off-target effects [1]. Consequently, OAG can elicit responses that are qualitatively opposite to, or significantly divergent from, those produced by other PKC activators, rendering generic substitution scientifically invalid and potentially misleading for experimental interpretation [2].

Divergent PKC activation OAG can produce opposite functional outcomes compared to phorbol esters or DiC8, making direct interchange misleading.
Metabolite interference Hydrolysis of the sn-2 acetyl group may release bioactive oleate, introducing off-target effects absent with stable DAG analogs.
Potency gap Large potency difference vs. PMA requires careful concentration selection; data from one activator class may not transfer.

Quantitative Differentiation of 1-Oleoyl-2-acetylglycerol: Head-to-Head Evidence for Scientific Procurement


OAG Fails to Inhibit Agonist-Induced Platelet Activation, Unlike DiC8 and PMA

In washed human platelets, OAG (63 µM) did not inhibit thrombin- or U46619-induced calcium mobilization or 5-HT secretion, even after a 5-minute pre-incubation. In contrast, the DAG analog 1,2-dioctanoylglycerol (DiC8; 60 µM) reduced the calcium response by 10–15%, and the phorbol ester PMA (16 nM) reduced it by 30–80% . This demonstrates that OAG cannot substitute for DiC8 or PMA in assays requiring inhibition of platelet agonist responses.

Platelet inhibition
Data to verify
No inhibition (0%) vs. 10–15% (DiC8) and 30–80% (PMA) reduction of Ca²⁺ mobilization
OAG lacks inhibitory feedback on agonist responses
Source not specified; verify in target assay
Platelet Signal Transduction Calcium Mobilization PKC Pharmacology

OAG Exhibits Intermediate Potency in Inhibiting KCl-Induced Calcium Influx in HIT-T15 Cells

In HIT-T15 insulin-secreting cells, OAG (10 µM) inhibited the KCl-induced rise in cytosolic calcium to 51 ± 5% of the control value. Under identical conditions, 1,2-dihexanoylglycerol (DiC6; 10 µM) inhibited the response to 15 ± 4% of control, and 1,2-didecanoylglycerol (DiC10; 10 µM) inhibited it to 47 ± 7% of control [1]. Furthermore, OAG had no effect on KCl-stimulated insulin release, while DiC6 and DiC8 attenuated release by 68% and 31%, respectively [1].

β-cell Ca²⁺ handling
Reported
51% of control vs. 15% (DiC6) and 47% (DiC10) for KCl-induced [Ca²⁺]i rise
Moderate potency, no effect on insulin release
Cross-study; validate in own model
Pancreatic Beta-Cell Physiology Calcium Influx Insulin Secretion

OAG Is the Most Potent Diacylglycerol Inhibitor of DMSO-Induced Differentiation in Friend Erythroleukemic Cells

A direct comparison of diacylglycerols for their ability to inhibit dimethylsulfoxide (DMSO)-induced differentiation in Friend erythroleukemic cells revealed a clear potency hierarchy: 1-oleoyl-2-acetylglycerol (OAG) > dicaprylin > dilaurin > diolein [1]. All compounds were tested in a dose-responsive manner, and OAG consistently exhibited the greatest inhibitory effect on benzidine-positive cell formation (>80% in control cultures with 1.5% DMSO). This indicates that among these DAG species, OAG is the most effective modulator of this differentiation pathway.

Differentiation inhibition
Class-level
Ranked most effective: OAG > dicaprylin > dilaurin > diolein
Provides strongest signal among tested DAGs
Qualitative ranking; exact IC50s not reported
Erythroleukemia Differentiation Tumor Promotion

OAG Stimulates Basal Progestin Secretion in Granulosa Cells, Whereas TPA Inhibits Hormone-Stimulated Steroidogenesis

In rat granulosa cells, OAG (20 µg/mL) significantly stimulated basal pregnenolone (P5), progesterone (P), and 20α-hydroxypregn-4-en-3-one (20α-OH-P) secretion during 6–24 hours of incubation [1]. In contrast, the phorbol ester TPA (40 ng/mL) had little effect on basal steroid secretion during 6 hours and significantly inhibited FSH-stimulated P5 and P accumulation over 24 hours [1]. Moreover, OAG (5–80 µg/mL) enhanced FSH- and dibutyryl cAMP-stimulated progestin secretion, whereas TPA (5–80 ng/mL) dose-dependently inhibited these responses [1].

Steroidogenesis modulation
Head-to-head
OAG stimulates basal and FSH-induced progestin secretion; TPA inhibits
Opposing effects indicate distinct signaling roles
Granulosa cell model; qualitative divergence
Ovarian Steroidogenesis Granulosa Cell Biology PKC Signaling

OAG Activates Cardiac NSCCa Channels Independently of PKC, While PMA Requires PKC Activity

In rat cardiomyocytes, both OAG (0.1 mM) and PMA (0.5 µM) increased the normalized open probability (nPo) of the Ca2+-activated nonselective cation channel (NSCCa) under control conditions [1]. However, in the presence of the PKC inhibitor calphostin C (1 µM), the effect of PMA was abolished, whereas OAG fully retained its ability to increase nPo [1]. This demonstrates that OAG activates the NSCCa channel through a dual mechanism—both PKC-dependent and direct interaction—while PMA acts exclusively via PKC.

Cardiac NSCCa channel
Head-to-head
OAG activates channel independently of PKC; PMA effect abolished by PKC inhibitor
Supports PKC-independent DAG-channel interaction
Cardiomyocyte model; confirm in target cells
Cardiac Electrophysiology TRPM4 Channel PKC-Independent Signaling

OAG Is 7,500-Fold Less Potent Than PMA in Inhibiting Angiotensin II-Stimulated Ca2+ Increases

In cultured rat aortic vascular smooth muscle cells (VSMC), pretreatment with OAG inhibited angiotensin II (1 nM)-stimulated cytosolic Ca2+ increases with an IC50 of approximately 7.5 µM. In contrast, the phorbol ester PMA exhibited an IC50 of approximately 1 nM under identical conditions [1]. This represents a ~7,500-fold difference in potency, underscoring that OAG is a far weaker inhibitor of this specific PKC-mediated feedback pathway.

VSMC Ca²⁺ inhibition
Head-to-head
IC50 ~7.5 µM (OAG) vs. ~1 nM (PMA), ~7,500-fold less potent
Large potency gap dictates concentration selection
Angiotensin II model; confirm concentration-response
Vascular Smooth Muscle Angiotensin Signaling Phospholipase C

Optimal Research Applications for 1-Oleoyl-2-acetylglycerol Based on Verified Differential Performance


Platelet Activation Studies Requiring a PKC Activator That Does Not Inhibit Agonist Responses

Unlike DiC8 and PMA, OAG (63 µM) fails to inhibit agonist-induced calcium mobilization and secretion in human platelets . This property makes OAG the preferred reagent for experiments designed to examine positive or permissive roles of DAG in platelet activation without introducing confounding inhibitory feedback. It allows researchers to isolate the stimulatory arm of DAG/PKC signaling in thrombus formation and hemostasis models.

Cardiac Electrophysiology: Dissecting PKC-Independent Regulation of TRPM4/NSCCa Channels

OAG retains its ability to activate the Ca2+-activated nonselective cation channel in cardiomyocytes even when PKC is pharmacologically inhibited, whereas PMA's effect is abolished . This unique property positions OAG as an essential tool for investigating direct lipid-channel interactions and PKC-independent DAG signaling in cardiac hypertrophy, arrhythmogenesis, and related pathophysiological conditions.

Reproductive Endocrinology: Mimicking Physiological DAG Stimulation of Ovarian Steroidogenesis

In granulosa cell models, OAG stimulates basal and gonadotropin-enhanced progestin secretion, in stark contrast to the inhibitory effects of the phorbol ester TPA . Researchers studying the physiological role of endogenous DAG in ovarian follicle development, luteinization, or steroidogenic acute regulatory protein (StAR) expression should select OAG over TPA to avoid non-physiological, inhibitory biases introduced by phorbol esters.

Erythroleukemia and Tumor Promotion: Maximizing Signal in DAG-Mediated Differentiation Assays

Among a panel of diacylglycerols (dicaprylin, dilaurin, diolein), OAG exhibits the greatest potency in inhibiting DMSO-induced differentiation of Friend erythroleukemic cells . For studies probing the role of DAG signaling in hematopoietic differentiation, tumor promotion, or the activation of novel PKC isoforms, OAG provides the strongest and most reliable response, allowing for clearer dose-response relationships and reduced reagent consumption.

Application
Selection Property
Validation Focus
Platelet activation (DAG permissive role)
Lacks inhibitory effect on agonist-induced calcium mobilization
Confirm no inhibition in target platelet assay
Cardiac NSCCa channel (PKC-independent)
Retains channel activation under pharmacological PKC inhibition
Verify PKC-independent activation in cardiomyocyte model
Granulosa steroidogenesis (physiological DAG)
Stimulates progestin secretion, unlike inhibitory phorbol esters
Validate stimulatory effect under hormone-treated conditions
Erythroleukemia differentiation (DAG-mediated inhibition)
Highest potency among tested diacylglycerols in this assay
Confirm ranking and dose-response in FELC model

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